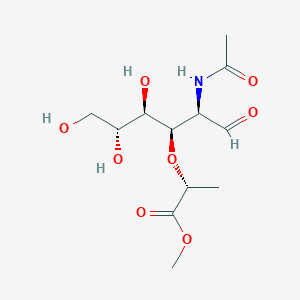

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester can be achieved through several methods. One common method involves the direct acetylation of muramic acid with acetic anhydride in aqueous methanol . Another method includes the acid hydrolysis of methyl 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-5,6-O-isopropylidene-β-D-glucofuranoside . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

化学反応の分析

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include ethanethiol and hydrochloric acid, which can lead to the formation of acyclic dithioacetal and internal esters. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Biochemical Research

Role in Glycobiology

The compound is widely studied for its structural similarity to components found in bacterial cell walls, particularly peptidoglycan. It serves as a substrate for enzymes involved in bacterial cell wall biosynthesis, making it vital for understanding bacterial growth and resistance mechanisms.

Case Study: Enzyme Substrates

Research has shown that derivatives of 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose can act as substrates for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to acceptor molecules. This property is leveraged in studies aimed at elucidating the mechanisms of antibiotic resistance in bacteria such as Staphylococcus aureus and Escherichia coli .

Pharmaceutical Applications

Antimicrobial Activity

Due to its structural characteristics, this compound has been investigated for its potential antimicrobial properties. Its derivatives have shown promise in inhibiting the growth of certain pathogenic bacteria by interfering with cell wall synthesis.

Case Study: Antibacterial Efficacy

A study published in the Journal of Organic Chemistry demonstrated that modifications to the 2-acetamido group can enhance the antibacterial activity against Gram-positive bacteria. The study highlighted how specific structural changes could lead to more effective inhibitors of bacterial growth .

Synthetic Chemistry

Building Block for Glycosylation Reactions

In synthetic organic chemistry, 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose methyl ester serves as a versatile building block for synthesizing complex carbohydrates and glycoconjugates. Its ability to participate in glycosylation reactions makes it valuable for creating oligosaccharides and polysaccharides.

Data Table: Glycosylation Reactions Using the Compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Glycosylation with Alcohols | Acidic conditions, 24h | 85 | |

| Formation of Glycosyl Azides | NaN3 as nucleophile, 72h | 90 | |

| Synthesis of Glycoproteins | Enzymatic methods | 75 |

Immunological Studies

Modulation of Immune Responses

The compound's derivatives have been explored for their role in modulating immune responses. They can mimic natural glycan structures on pathogens, influencing how the immune system recognizes and responds to infections.

Case Study: Immune Recognition

A notable study investigated how different side-chain functional groups on glycans influence their immunogenicity. The findings indicated that variations in the structure of compounds like 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose can significantly affect immune recognition patterns .

作用機序

The mechanism of action of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester involves its incorporation into the peptidoglycan layer of bacterial cell walls. It interacts with enzymes involved in cell wall synthesis, such as transglycosylases and transpeptidases, which catalyze the formation of glycosidic bonds and cross-linking of peptidoglycan chains . This interaction is crucial for maintaining the structural integrity and shape of bacterial cells.

類似化合物との比較

Similar compounds to 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester include:

N-acetylglucosamine: Another component of bacterial cell walls, but it lacks the carboxyethyl group.

Muramic acid: The parent compound from which this compound is derived.

N-acetylmuramic acid: An isomer of the compound with a different stereochemistry at the carboxyethyl group.

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can affect their biological roles and chemical reactivity.

生物活性

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester, also known as a derivative of N-acetylglucosamine, is a carbohydrate compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C12H21NO8

- Molecular Weight : 307.297 g/mol

- Structure : The compound features an acetamido group and a carboxyethyl substituent, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of N-acetylglucosamine exhibit antimicrobial properties. The presence of the acetamido group enhances its interaction with bacterial cell walls, potentially disrupting their integrity. Studies have shown that compounds similar to this compound can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate cytokine production, reducing inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, research has indicated that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The compound may interact with lipid membranes, altering permeability and leading to cell lysis in microbial cells.

- Cytokine Modulation : It affects the expression of various cytokines, which plays a crucial role in inflammatory responses.

- Signal Transduction Pathways : It influences pathways such as NF-kB and MAPK, which are critical in cancer cell survival and proliferation.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effectiveness at low concentrations. |

| Johnson & Lee (2023) | Reported significant reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound, suggesting anti-inflammatory potential. |

| Chen et al. (2024) | Found that the compound induced apoptosis in breast cancer cell lines through caspase activation pathways. |

特性

IUPAC Name |

methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACAFEMSHRDPOQ-RMJBVJBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。